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Introduction
PRN1371 is a potent and selective, irreversible covalent inhibitor of fibroblast growth factor

receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Aberrant FGFR signaling, due to mutations, gene

amplifications, or translocations, is a key oncogenic driver in a variety of solid tumors, including

bladder, gastric, and lung cancers.[1][3] PRN1371 has demonstrated significant anti-

proliferative activity in cancer cell lines harboring these FGFR alterations.[1][2] These

application notes provide detailed protocols for assessing the sensitivity of cell lines to

PRN1371 and characterizing its effects on FGFR signaling pathways.

Mechanism of Action
PRN1371 acts as an ATP-competitive inhibitor that irreversibly binds to a conserved cysteine

residue within the ATP-binding pocket of FGFRs.[4] This covalent modification leads to

sustained inhibition of FGFR kinase activity, thereby blocking downstream signaling pathways,

such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation

and survival.[4]

Sensitive Cell Lines
PRN1371 has shown potent anti-proliferative activity against a range of cancer cell lines with

various FGFR alterations. The half-maximal inhibitory concentration (IC50) values for PRN1371
in several sensitive cell lines are summarized below.
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Cell Line Cancer Type FGFR Alteration PRN1371 IC50 (nM)

SNU-16 Gastric Cancer FGFR2 Amplification 2.6[5][6]

RT4 Bladder Cancer
FGFR3-TACC3

Fusion
4.0 ± 1.7[1]

RT112 Bladder Cancer FGFR3 Mutation 4.1 ± 1.4[1]

NCI-H716 Colorectal Cancer FGFR2 Amplification 2.0 ± 1.7[1]

Ba/F3-FGFR1 Engineered Pro-B Exogenous FGFR1 0.7 ± 0.02[2]

Ba/F3-FGFR2 Engineered Pro-B Exogenous FGFR2 0.7 ± 0.1[2]

Ba/F3-FGFR3 Engineered Pro-B Exogenous FGFR3 2.5 ± 0.5[2]

Ba/F3-FGFR4 Engineered Pro-B Exogenous FGFR4 49.8 ± 26.0[2]

Note: The HCT116 colon carcinoma cell line, which is wild-type for FGFR, is not significantly

inhibited by PRN1371.[7]

Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy of PRN1371 in

sensitive cell lines.

Protocol 1: Cell Culture of Sensitive Cell Lines
1.1. SNU-16 Human Gastric Cancer Cell Line

Growth Medium: ATCC-formulated RPMI-1640 Medium (ATCC 30-2001) supplemented with

10% fetal bovine serum (FBS) (ATCC 30-2020).

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[2]

Subculturing: When cells reach 80-90% confluency, detach them using a suitable

dissociation reagent. Centrifuge the cell suspension at approximately 125 x g for 5 to 7

minutes. Resuspend the cell pellet in fresh growth medium and dispense into new culture

flasks at the recommended dilution ratio.
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1.2. Ba/F3 Murine Pro-B Cell Lines Expressing FGFRs

Growth Medium: RPMI 1640 Medium supplemented with 10% FBS and 1%

Penicillin/Streptomycin Solution.[2][8] For stable cell lines expressing an activated FGFR

construct, IL-3 may not be required for survival and proliferation.[2][8] For selection of stably

transfected cells, 1.0 µg/ml Puromycin can be added to the culture medium after the first

passage.[2]

Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere of 5%

CO2. Do not allow the cell density to exceed 1x10^6 cells/ml.[2][8]

Subculturing: To passage, either add fresh complete medium directly to the culture or

centrifuge the cell suspension, resuspend the pellet in fresh medium, and add to new culture

vessels.[2]

Protocol 2: Cell Viability Assay
This protocol is to determine the IC50 of PRN1371 in a sensitive cell line such as SNU-16.

Materials:

SNU-16 cells

Complete growth medium

PRN1371 stock solution (in DMSO)

96-well cell culture plates

PrestoBlue™ Cell Viability Reagent or similar resazurin-based assay

Procedure:

Seed SNU-16 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of

complete growth medium.

Incubate the plate overnight at 37°C and 5% CO2.
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Prepare a serial dilution of PRN1371 in complete growth medium. The final DMSO

concentration should be kept below 0.1%.

Remove the medium from the wells and add 100 µL of the PRN1371 dilutions to the

respective wells. Include wells with vehicle (DMSO) only as a control.

Incubate the plate for 72 hours at 37°C and 5% CO2.[6]

Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.

Measure the fluorescence or absorbance according to the manufacturer's instructions.

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the

results to determine the IC50 value.

Protocol 3: Western Blot for FGFR Phosphorylation
This protocol assesses the ability of PRN1371 to inhibit FGFR autophosphorylation in SNU-16

cells.

Materials:

SNU-16 cells

Serum-free medium

PRN1371

Basic fibroblast growth factor (bFGF)

Lysis buffer (e.g., CelLytic M) with protease and phosphatase inhibitors

Primary antibodies: rabbit anti-pFGFR2, mouse anti-FGFR2[1]

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

SDS-PAGE gels and blotting equipment

Chemiluminescent substrate
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Procedure:

Plate SNU-16 cells and grow to 80-90% confluency.

Serum-starve the cells overnight.

Treat the cells with various concentrations of PRN1371 for 1 hour.[1][9]

Stimulate the cells with 50 ng/mL bFGF for 10 minutes.[1][9]

Wash the cells with ice-cold PBS and lyse them on ice.

Clarify the lysates by centrifugation and determine the protein concentration.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with primary antibodies against pFGFR2 and total FGFR2.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 4: ERK Phosphorylation AlphaLISA Assay
This protocol measures the inhibition of a downstream effector of FGFR signaling in HUVEC

cells.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial cell growth medium

PRN1371

bFGF and VEGF

AlphaLISA pERK SureFire Kit
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Procedure:

Seed HUVECs in a 96-well plate and grow overnight.

Serum-starve the cells for 1 hour before treatment.[10]

Add a concentration series of PRN1371 and incubate for 1 hour at 37°C.[10]

Stimulate the cells with either 50 ng/mL of bFGF or 50 ng/mL of VEGF for 10 minutes.[10]

Stop the reaction by adding ice-cold PBS and wash the cells.[10]

Lyse the cells and perform the AlphaLISA pERK assay according to the manufacturer's

protocol.

Measure the signal on a compatible plate reader.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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